Sodium phosphate, dibasic, heptahydrate

Descripción general

Descripción

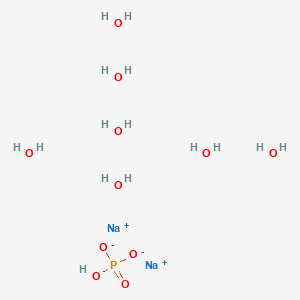

Sodium phosphate dibasic heptahydrate, also known as Disodium hydrogen phosphate heptahydrate or Disodium phosphate, is a hydrated form of disodium phosphate (DSP) or disodium hydrogen orthophosphate . It is widely used as a pH regulator and saline laxative . The linear formula of this compound is Na2HPO4 · 7H2O and its CAS Number is 7782-85-6 .

Synthesis Analysis

Sodium phosphate dibasic heptahydrate can be generated by the neutralization of phosphoric acid with sodium hydroxide . The reaction is as follows: H3PO4 + 2 NaOH → Na2HPO4 + 2 H2O .Molecular Structure Analysis

The molecular formula of Sodium phosphate dibasic heptahydrate is H15Na2O11P . Its average mass is 268.066 Da and its monoisotopic mass is 268.014740 Da .Chemical Reactions Analysis

Sodium phosphate dibasic heptahydrate is known to be moderately basic. The pH of its water solution is between 8.0 and 11.0 . It is also used in the preparation of phosphate-buffered saline (PBS, pH 7.4), which is used as a buffer solution in biological research to keep the pH constant .Physical And Chemical Properties Analysis

Sodium phosphate dibasic heptahydrate is a water-soluble white powder . It is hygroscopic, meaning it absorbs moisture from the air .Aplicaciones Científicas De Investigación

Preparation of Phosphate-Buffered Saline (PBS)

Sodium phosphate dibasic heptahydrate is commonly used in the preparation of phosphate-buffered saline (PBS) , a buffer solution that maintains a constant pH in biological research. PBS is essential for cell culture applications as it maintains the osmotic balance and provides a non-toxic environment for cells .

pH Regulation

This compound serves as a pH regulator in various solutions. It is used to adjust and maintain the desired pH levels in experiments, which is crucial for the stability and reactivity of many biological and chemical systems .

Food Industry Applications

In the food industry, Sodium phosphate dibasic heptahydrate is combined with trisodium phosphate to regulate pH levels. This regulation is important for controlling the acidity or basicity of food products, which can affect preservation, flavor, and texture .

Water Treatment

It also finds application in water treatment processes. The compound helps in adjusting the pH of water, making it suitable for various uses including industrial processes and consumption .

Prevention of Coagulation in Condensed Milk

In the dairy industry, Sodium phosphate dibasic heptahydrate prevents coagulation during the preparation of condensed milk. This ensures a smooth consistency and extends shelf life .

Anti-Caking Agent

It acts as an anti-caking agent in powdered products. This property is vital to prevent clumping and maintain free-flowing properties in powdered food items, detergents, and other granulated products .

Emulsifier in Dairy Products

As an emulsifier, it helps mix ingredients that are otherwise immiscible or difficult to combine. This is particularly useful in dairy products like cheese and whipped cream to achieve unique textures and consistencies .

Mecanismo De Acción

Target of Action

Sodium phosphate dibasic heptahydrate primarily targets the large intestine . It is used as an osmotic laxative to increase the water content in the fecal matter, thereby facilitating bowel movement .

Mode of Action

The compound works by increasing the amount of solute present in the intestinal lumen . This creates an osmotic gradient, which draws water into the lumen . The increased water content softens the stool and stimulates bowel movement .

Biochemical Pathways

It is known that the compound’s osmotic action in the large intestine leads to increased water content in the feces . This results in a laxative effect, facilitating bowel movement and aiding in the cleansing of the colon .

Pharmacokinetics

It is known that the compound is used orally or rectally, and its effects are localized to the gastrointestinal tract .

Result of Action

The primary result of the action of sodium phosphate dibasic heptahydrate is an increase in fecal water content, leading to increased mobility through the large intestine . This facilitates bowel movement and is particularly useful in preparing the colon for a colonoscopy .

Action Environment

The effectiveness of sodium phosphate dibasic heptahydrate can be influenced by various environmental factors. For instance, adequate hydration before, during, and after the use of this compound is crucial to prevent dehydration due to its osmotic action . Additionally, the compound’s efficacy as a laxative may be affected by factors such as diet, physical activity, and individual health conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

disodium;hydrogen phosphate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLIXCKOHOHGKQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H15Na2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7632-05-5 (Parent) | |

| Record name | Sodium phosphate, dibasic, heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10872533 | |

| Record name | Sodium monohydrogen phosphate heptahydrate (2:1:7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Disodium phosphate heptahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium phosphate, dibasic, heptahydrate | |

CAS RN |

7782-85-6 | |

| Record name | Sodium phosphate, dibasic, heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monohydrogen phosphate heptahydrate (2:1:7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PHOSPHATE, DIBASIC, HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70WT22SF4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

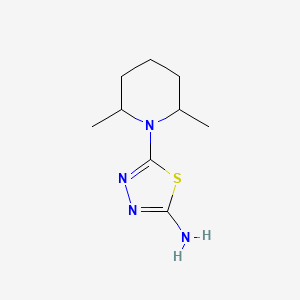

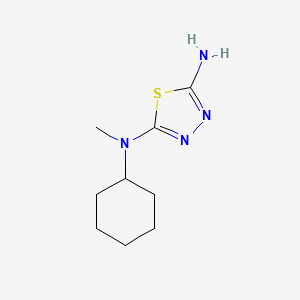

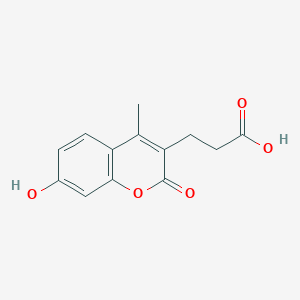

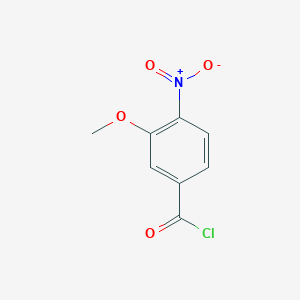

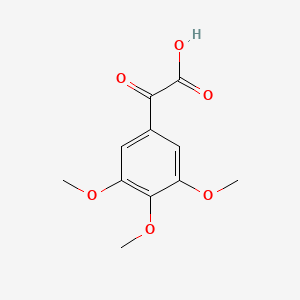

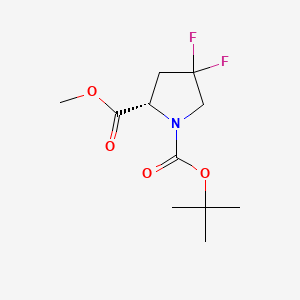

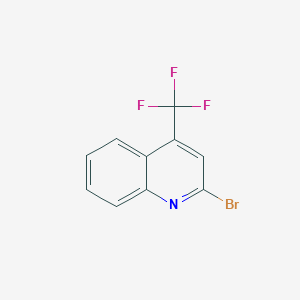

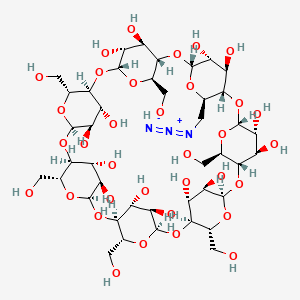

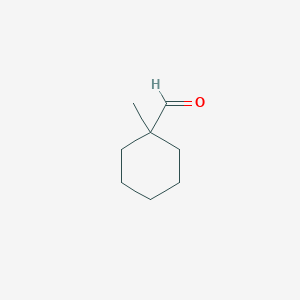

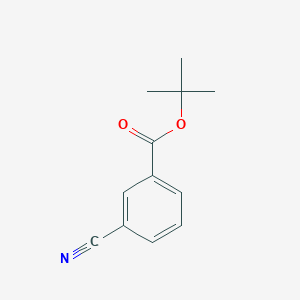

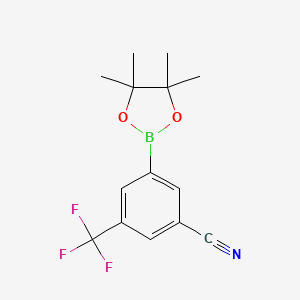

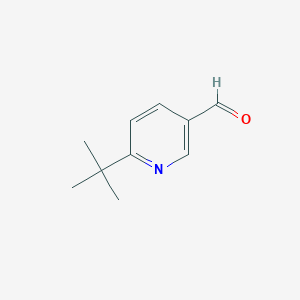

Feasible Synthetic Routes

Q & A

Q1: What are the primary industrial applications of disodium phosphate heptahydrate?

A: Disodium phosphate heptahydrate plays a crucial role in various industries. It serves as a raw material in detergent manufacturing, acts as a water softener in water treatment processes, and finds applications in textile dyeing and leather tanning industries. Additionally, it is utilized in the paper industry. [, ]

Q2: Can you describe a method for synthesizing disodium phosphate heptahydrate on an industrial scale?

A: Disodium phosphate heptahydrate can be produced through a reaction between phosphoric acid (H3PO4) and sodium carbonate (Na2CO3). This reaction is typically carried out in a continuous stirred tank reactor under controlled conditions: a temperature of 90°C, a pressure of 1 atm, and a reaction time of 1 hour. This process also yields carbon dioxide (CO2) as a byproduct. [, ]

Q3: What is the significance of disodium phosphate heptahydrate in pharmaceutical formulations?

A: Disodium phosphate heptahydrate is a crucial component in certain ophthalmic solutions, specifically those containing bimatoprost and timolol. These solutions, designed to reduce intraocular pressure, rely on disodium phosphate heptahydrate alongside citric acid monohydrate and sodium chloride to maintain a stable pH of 7.3. [, ]

Q4: Are there any analytical methods available to quantify disodium phosphate heptahydrate in food products?

A: While not directly quantifying disodium phosphate heptahydrate, researchers utilize it in buffer solutions for analyzing other compounds. For instance, it plays a vital role in a High-Performance Liquid Chromatography method with electrochemical detection to quantify folic acid (FA) in fortified fruit juices and cereal products. []

Q5: What are the economic considerations for establishing a disodium phosphate heptahydrate manufacturing plant?

A: Economic analyses of proposed disodium phosphate heptahydrate plants in Indonesia suggest promising financial outcomes. Evaluations, taking into account factors like Return on Investment (ROI), Pay Out Time (POT), Break-even Point (BEP), Shutdown Point (SDP), and Discounted Cash Flow (DCF), indicate that such ventures are economically viable and worth considering. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)